3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester
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Overview
Description
“3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester” is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a propenyloxy group, and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester” typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Propenyloxy Group: This step may involve the reaction of the pyridine derivative with an allyl halide under basic conditions to introduce the propenyloxy group.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, derivatives of pyridine are often explored for their pharmacological properties. This compound could potentially be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The propenyloxy group could facilitate binding to hydrophobic pockets, while the ester group might undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic Acid Esters: Compounds like methyl nicotinate and ethyl isonicotinate share structural similarities.
Propenyloxy Derivatives: Compounds such as allyl phenyl ether and allyl benzene oxide.
Uniqueness
What sets “3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester” apart is the combination of the pyridine ring with both a propenyloxy group and a phenylmethyl ester group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
benzyl 5-prop-2-enoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-19-15-9-6-10-17(12-15)16(18)20-13-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOAPZDEEXULPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441846 |
Source
|
Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244056-96-0 |
Source
|
Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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